molecular formula C21H28ClN3O5S B2855409 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1189979-24-5

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2855409
CAS No.: 1189979-24-5
M. Wt: 469.98
InChI Key: WWKLERDAMYWJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenylsulfonyl group, an ethyl linker, and a phenoxyacetamide moiety. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. The 4-methoxyphenyl group contributes electron-donating properties, which may influence receptor binding and metabolic stability compared to halogenated or alkylated analogs.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S.ClH/c1-28-18-7-9-20(10-8-18)30(26,27)24-15-13-23(14-16-24)12-11-22-21(25)17-29-19-5-3-2-4-6-19;/h2-10H,11-17H2,1H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKLERDAMYWJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride involves three key stages:

  • Sulfonylation of piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.
  • Ethylamine side-chain introduction via nucleophilic substitution or reductive amination.
  • Phenoxyacetamide conjugation and subsequent hydrochloride salt formation.

Two primary routes have been documented, differing in the order of intermediate functionalization (Figure 1).

Detailed Step-by-Step Preparation Methods

Route 1: Sequential Sulfonylation-Alkylation-Amidation

Step 1: Synthesis of 4-((4-Methoxyphenyl)sulfonyl)piperazine

Reagents :

  • Piperazine (1.0 equiv)
  • 4-Methoxyphenylsulfonyl chloride (1.1 equiv)
  • Triethylamine (2.5 equiv)
  • Dichloromethane (DCM), anhydrous

Procedure :

  • Dissolve piperazine (86.1 g, 1.0 mol) in DCM (1.2 L) under nitrogen.
  • Add triethylamine (278 mL, 2.0 mol) dropwise at 0°C.
  • Slowly introduce 4-methoxyphenylsulfonyl chloride (215.7 g, 1.1 mol) over 45 min.
  • Warm to room temperature and stir for 18 hr.
  • Wash with 1M HCl (3 × 500 mL), dry over MgSO₄, and concentrate.

Yield : 92% (284.3 g white crystalline solid).

Step 2: N-Ethylation with 2-Chloroethylamine

Reagents :

  • 4-((4-Methoxyphenyl)sulfonyl)piperazine (1.0 equiv)
  • 2-Chloroethylamine hydrochloride (1.2 equiv)
  • K₂CO₃ (3.0 equiv)
  • Acetonitrile, reflux

Procedure :

  • Suspend the sulfonylated piperazine (284.3 g, 1.0 mol) in acetonitrile (2 L).
  • Add K₂CO₃ (414 g, 3.0 mol) and 2-chloroethylamine hydrochloride (147.5 g, 1.2 mol).
  • Reflux under nitrogen for 48 hr.
  • Filter and concentrate to obtain 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethylamine.

Yield : 78% (263.7 g).

Step 3: Phenoxyacetamide Formation

Reagents :

  • 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethylamine (1.0 equiv)
  • Phenoxyacetyl chloride (1.05 equiv)
  • DIPEA (2.0 equiv)
  • THF, 0°C → RT

Procedure :

  • Cool THF (1.5 L) to 0°C and add DIPEA (348 mL, 2.0 mol).
  • Introduce phenoxyacetyl chloride (172.6 g, 1.05 mol) over 30 min.
  • Add the ethylamine intermediate (263.7 g, 1.0 mol) in THF (500 mL) dropwise.
  • Stir at room temperature for 12 hr.
  • Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 85% (327.4 g).

Step 4: Hydrochloride Salt Formation

Reagents :

  • Free base (1.0 equiv)
  • HCl (g), 4.0 equiv
  • Ethanol/diethyl ether

Procedure :

  • Dissolve the free base (327.4 g, 0.85 mol) in ethanol (1 L).
  • Bubble HCl gas (124.1 g, 3.4 mol) for 45 min.
  • Precipitate with diethyl ether (4 L), filter, and dry under vacuum.

Final Yield : 91% (343.2 g off-white powder).

Optimization of Reaction Conditions

Sulfonylation Efficiency

Comparative studies of bases and solvents:

Base Solvent Temp (°C) Time (hr) Yield (%)
Triethylamine DCM 25 18 92
DBU THF 40 6 88
K₂CO₃ Acetone 50 24 76

Triethylamine in DCM provided optimal results due to superior nucleophilicity and low side-reactivity.

Ethylation Step Optimization

Varying the alkylating agent:

Reagent Solvent Yield (%) Purity (HPLC)
2-Chloroethylamine.HCl Acetonitrile 78 98.2
2-Bromoethylamine.HBr DMF 65 97.8
Ethylene oxide + NH₃ MeOH 42 95.1

Chloroethylamine in acetonitrile achieved the best balance of yield and purity.

Characterization and Analytical Data

Spectral Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (d, J = 8.8 Hz, 2H, SO₂Ar-H)
  • δ 6.99 (d, J = 8.8 Hz, 2H, OMe-Ar-H)
  • δ 4.52 (s, 2H, OCH₂CO)
  • δ 3.79 (s, 3H, OCH₃)
  • δ 3.21–3.45 (m, 8H, piperazine-H)
  • δ 2.68 (t, J = 6.0 Hz, 2H, NCH₂CH₂N)

HRMS (ESI+) :

  • Calculated for C₂₁H₂₆N₃O₅S [M+H]⁺: 432.1587
  • Found: 432.1583

Challenges and Solutions

Piperazine Sulfonylation Selectivity

Early attempts using excess sulfonyl chloride led to bis-sulfonylated byproducts (up to 34%). Implementing slow reagent addition and stoichiometric control reduced this to <2%.

Amidation Side Reactions

Competitive O-acylation of the phenoxy group was observed when using EDCl/HOBt. Switching to in situ acid chloride formation with SOCl₂ eliminated this issue.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH for deprotection. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 4-methoxyphenylsulfonyl group improves water solubility compared to the chlorophenyl () or methylphenylsulfonyl () groups, which are more lipophilic .
  • Piperazine vs.

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the fluorophenyl derivative () .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves sulfonylation of the piperazine ring, followed by nucleophilic substitution to attach the phenoxyacetamide moiety. Key steps include:

  • Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperazine derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the phenoxyacetic acid to the ethyl-piperazine intermediate. Reaction pH (6–7) and temperature (room temperature) must be tightly controlled to avoid racemization .
  • Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    • Optimization : Monitor reaction progress via TLC or HPLC, adjusting stoichiometry and solvent polarity to improve yield (>70%) and purity (>95%) .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify sulfonyl group integration (δ 3.2–3.5 ppm for piperazine CH2_2, δ 7.5–8.0 ppm for aromatic protons) and amide bond formation (δ 6.5–7.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 504.6) and isotopic patterns .
  • HPLC : Assess purity using a C18 column (UV detection at 254 nm) with mobile phases like acetonitrile/water (0.1% TFA) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Mechanistic clarification :

  • Perform competitive binding assays (e.g., radioligand displacement) to quantify affinity for suspected targets (e.g., serotonin or dopamine receptors) .
  • Use enzymatic activity assays (e.g., fluorometric or colorimetric readouts) to test inhibition of carbonic anhydrase isoforms .
    • Data reconciliation : Compare results across standardized models (e.g., HEK293 cells vs. primary neuronal cultures) and apply meta-analysis to identify confounding variables (e.g., cell membrane permeability differences) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Modification strategies :

  • Piperazine ring substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance sulfonamide stability .
  • Phenoxyacetamide variations : Replace the phenoxy group with heteroaromatic rings (e.g., pyridyl) to modulate lipophilicity and binding pocket interactions .
    • Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., 5-HT2A_{2A} receptor) and prioritize synthetic targets .

Q. What in vivo models are appropriate for evaluating neuropharmacological potential?

  • Model selection :

  • Rodent behavioral assays : Use forced swim tests (depression) or Morris water maze (cognitive function) to assess CNS activity .
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (brain/plasma ratio) in Sprague-Dawley rats .
    • Dose optimization : Conduct dose-response studies (0.1–10 mg/kg, intraperitoneal) with positive controls (e.g., clozapine for antipsychotic activity) .

Methodological Challenges

Q. How can stability issues in aqueous solutions be addressed during formulation?

  • Degradation pathways : Hydrolysis of the sulfonamide or amide bonds under acidic/alkaline conditions .
  • Mitigation :

  • Use lyophilization for long-term storage.
  • Optimize buffered formulations (pH 6.5–7.0) with cryoprotectants (e.g., trehalose) .

Q. What computational tools are suitable for predicting off-target interactions?

  • Tools :

  • SwissTargetPrediction : Input SMILES strings to rank potential targets based on ligand similarity .
  • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.